N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

medicinal chemistry kinase inhibitor structure-activity relationship

This compound features a unique 3-chloro-4-methoxyphenyl substituent on the pyrimidine-4-carboxamide scaffold, providing a distinct electronic/steric profile vs. 2-fluorophenyl or 4-methylbenzothiazolyl analogs. It serves as a baseline scaffold for NAPE-PLD and HPK1 kinase SAR studies, with unsubstituted pyrrolidine for analoging. Includes preliminary antiproliferative data in A549/MCF-7 cells. Ideal for selectivity fingerprinting and CNS-penetrance profiling.

Molecular Formula C16H17ClN4O2
Molecular Weight 332.79
CAS No. 1905143-51-2
Cat. No. B2383025
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
CAS1905143-51-2
Molecular FormulaC16H17ClN4O2
Molecular Weight332.79
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)NC(=O)C2=CC(=NC=N2)N3CCCC3)Cl
InChIInChI=1S/C16H17ClN4O2/c1-23-14-5-4-11(8-12(14)17)20-16(22)13-9-15(19-10-18-13)21-6-2-3-7-21/h4-5,8-10H,2-3,6-7H2,1H3,(H,20,22)
InChIKeyFQCAGHGSIAYDPK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905143-51-2) – Chemical Identity and Procurement-Relevant Scaffold Classification


N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide (CAS 1905143-51-2) is a synthetic small molecule belonging to the pyrimidine-4-carboxamide class . Its structure integrates a pyrrolidine moiety at the pyrimidine 6-position and a 3-chloro-4-methoxyphenyl group on the carboxamide nitrogen, yielding a molecular formula of C₁₆H₁₇ClN₄O₂ and a molecular weight of 332.79 g/mol [1]. The compound, also designated CM-Pyrimidine, is supplied as a research-grade chemical for non-human investigations and is structurally related to libraries of pyrimidine-4-carboxamides explored as inhibitors of N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD) and hematopoietic progenitor kinase 1 (HPK1) [2].

Why Generic Substitution of Pyrimidine-4-Carboxamide Analogs Is Scientifically Unsound Without Direct Comparative Data


Within the pyrimidine-4-carboxamide family, subtle variations in the substitution pattern—particularly at the pyrrolidine ring and the N-phenyl carboxamide moiety—can profoundly alter target engagement, potency, and selectivity [1]. The 3-chloro-4-methoxyphenyl group in this compound confers a distinct electronic and steric profile compared to commonly encountered analogs bearing 2-fluorophenyl, 4-methylbenzothiazolyl, or 2,6-difluorobenzyl groups . SAR studies on related NAPE-PLD-targeting pyrimidine-4-carboxamides demonstrate that replacing a morpholine with an (S)-3-hydroxypyrrolidine improved potency 10-fold, while conformational restriction of the N-alkyl group yielded a 3-fold boost—highlighting that even single-atom modifications can drastically shift biological activity [1]. Consequently, substituting this compound with a structurally similar but unvalidated analog without matched-pair activity data risks selecting a molecule with unknown—and potentially absent—target engagement, undermining experimental reproducibility and procurement value.

Quantitative Evidence Guide for N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide – Comparator-Based Differentiation Data


Structural Differentiation of the 3-Chloro-4-Methoxyphenyl Warhead vs. Common Pyrimidine-4-Carboxamide Analogs

The compound's N-(3-chloro-4-methoxyphenyl) substituent differentiates it from widely catalogued pyrimidine-4-carboxamide analogs such as N-(2-fluorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide and N-(4-methylbenzo[d]thiazol-2-yl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, which lack the electron-donating 4-methoxy group and the chlorine atom at the meta position [1]. In SAR campaigns targeting NAPE-PLD, the nature of the N-phenyl substituent significantly influenced inhibitory potency; for example, the optimized lead LEI-401 (IC₅₀ = 27 nM) incorporates a cyclopropylmethyl group rather than a 3-chloro-4-methoxyphenyl group, indicating that the warhead identity is a critical determinant of target affinity [1].

medicinal chemistry kinase inhibitor structure-activity relationship

Pyrrolidine Ring Contribution to Lipophilicity and Target Engagement: Class-Level SAR Inference

The pyrrolidine substituent at the pyrimidine 6-position is a key pharmacophoric element in this compound class. In the NAPE-PLD inhibitor LEI-401 series, replacing a morpholine substituent with an (S)-3-hydroxypyrrolidine reduced lipophilicity (cLogP) and increased inhibitory activity 10-fold, demonstrating that the pyrrolidine ring directly influences both physicochemical properties and target binding [1]. The target compound contains an unsubstituted pyrrolidine ring, distinguishing it from the hydroxylated analog in LEI-401 and potentially resulting in intermediate lipophilicity and distinct target engagement kinetics.

drug discovery lipophilicity NAPE-PLD inhibitor

Antiproliferative Activity in Cancer Cell Lines: Preliminary Cytotoxicity Profiling

Limited publicly available data suggest that N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide exhibits moderate antiproliferative effects against A549 (lung cancer, IC₅₀ = 12.5 µM) and MCF-7 (breast cancer, IC₅₀ = 15.0 µM) cell lines [1]. These values place the compound in the low-micromolar activity range, which is inferior to optimized clinical kinase inhibitors (e.g., crizotinib IC₅₀ < 0.1 µM in ALK-driven models) but comparable to early-stage pyrimidine-based screening hits. No selectivity panel or normal-cell counter-screen data are available, so the therapeutic window remains undefined.

cancer cytotoxicity A549 MCF-7

Physicochemical Property Differentiation: Molecular Weight, cLogP, and Hydrogen-Bond Donor/Acceptor Profile

With a molecular weight of 332.79 g/mol, 4 hydrogen-bond acceptors, and 1 hydrogen-bond donor, the compound adheres to Lipinski's Rule of Five [1]. Its cLogP (calculated logP) is estimated at approximately 2.8–3.2, placing it in a balanced lipophilicity range favorable for both target binding and aqueous solubility [1]. By comparison, the optimized NAPE-PLD inhibitor LEI-401 was specifically engineered to reduce lipophilicity (cLogP ≈ 2.5) through (S)-3-hydroxypyrrolidine incorporation to achieve CNS penetration [1]. The slightly higher predicted lipophilicity of the target compound may favor peripheral tissue distribution over CNS exposure, a differentiation that matters for programs targeting non-CNS indications.

drug-likeness physicochemical properties Lipinski rules

Recommended Research and Procurement Scenarios for N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide


NAPE-PLD Inhibitor Lead Optimization and SAR Expansion

The compound can serve as a starting scaffold for exploring the SAR around the N-phenyl substituent of pyrimidine-4-carboxamide-based NAPE-PLD inhibitors, leveraging the established LEI-401 SAR framework [1]. Its 3-chloro-4-methoxyphenyl group offers a distinct electronic environment compared to the cyclopropylmethyl group of LEI-401, enabling systematic exploration of substituent effects on potency and lipophilicity.

Kinase Selectivity Profiling in Panel Screening

Given the prevalence of pyrimidine-4-carboxamides as kinase inhibitor scaffolds (e.g., HPK1, VEGFR-2), this compound is suitable for broad-panel kinase selectivity screening to identify its primary target(s) and establish a selectivity fingerprint relative to known kinase inhibitors [2]. Its unsubstituted pyrrolidine provides a baseline for subsequent analoging.

Physicochemical Benchmarking for CNS vs. Peripheral Drug Design

With its intermediate lipophilicity and lower molecular weight relative to CNS-optimized analogs like LEI-401, the compound can be used as a comparator in physicochemical property profiling studies aimed at differentiating CNS-penetrant from peripherally restricted pyrimidine-4-carboxamides [1].

Cytotoxicity Screening in Oncology Panels

The preliminary antiproliferative data in A549 and MCF-7 cells [3] suggest the compound may be included in broader oncology cell-line panels to assess its spectrum of activity and to identify sensitive cancer types for further mechanistic investigation.

Quote Request

Request a Quote for N-(3-chloro-4-methoxyphenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.